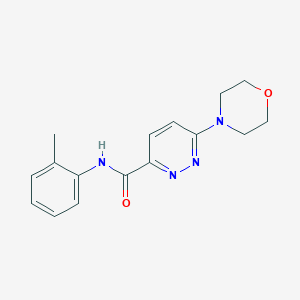
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a research chemical with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is a solid compound with a complexity of 163 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and an ethanone group .Physical And Chemical Properties Analysis
This compound has a boiling point of 298.6±25.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . It has a topological polar surface area of 34.9 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone derivatives demonstrate notable antimicrobial properties. For instance, certain derivatives, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate and other compounds, showed significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa (Asif et al., 2021). Additionally, similar compounds bearing benzimidazole and pyrazoline motifs were found to exhibit antimicrobial activity against various gram-positive and gram-negative bacteria, as well as strains of fungi (Desai et al., 2017).
Pharmaceutical Research
In pharmaceutical research, specific derivatives of this compound, such as EST64454, have been identified as potential clinical candidates for pain management due to their high metabolic stability and notable antinociceptive properties (Díaz et al., 2020).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds like 2-bromo-1-(1H-pyrazol-4-yl)ethanone serve as versatile precursors for synthesizing a variety of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing the structural diversity and utility of these derivatives in generating complex molecular architectures (Salem et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of certain this compound derivatives have been analyzed both experimentally and theoretically. Investigations into the geometry, hyper-conjugative interactions, charge transfer, and molecular electrostatic potential of these compounds contribute to a deeper understanding of their chemical behavior and potential applications in fields like nonlinear optics and as potential anti-neoplastic agents (Mary et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
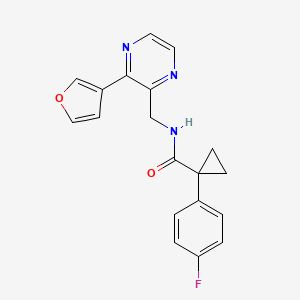
![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)


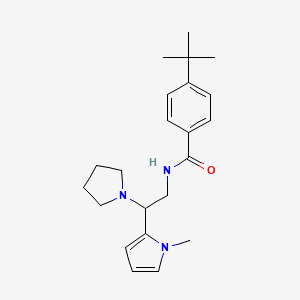
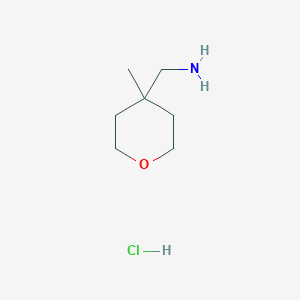


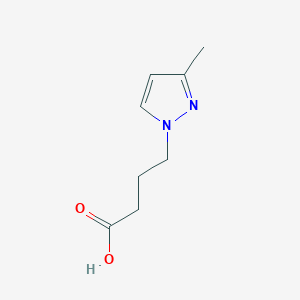
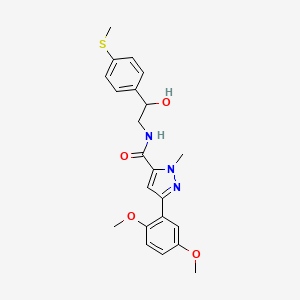
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
